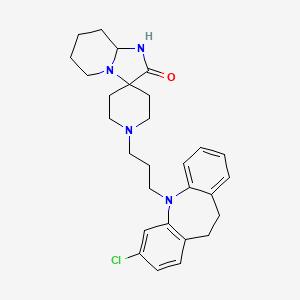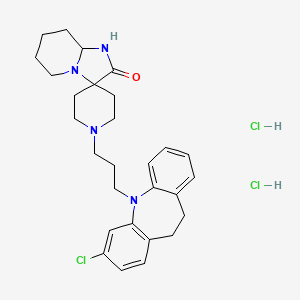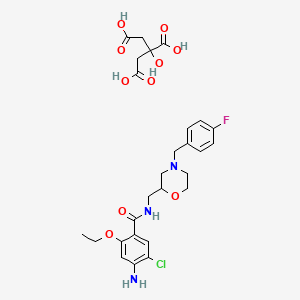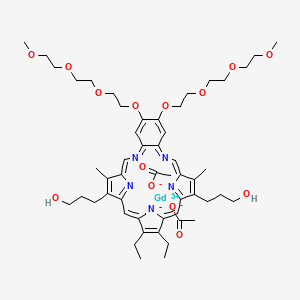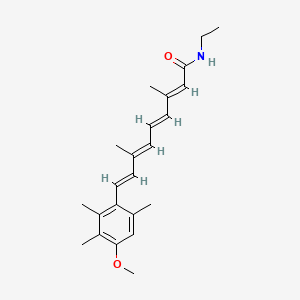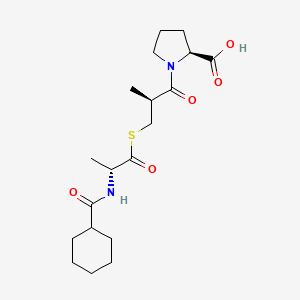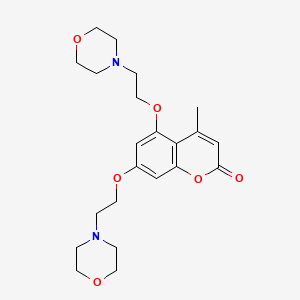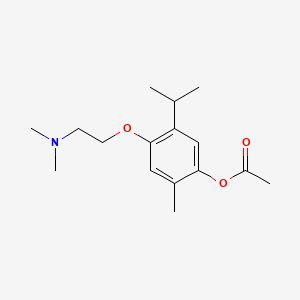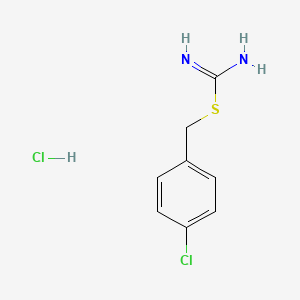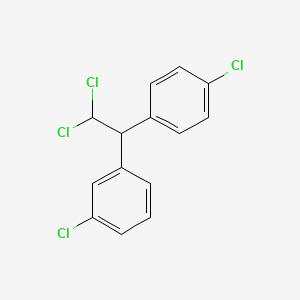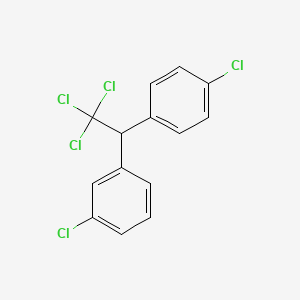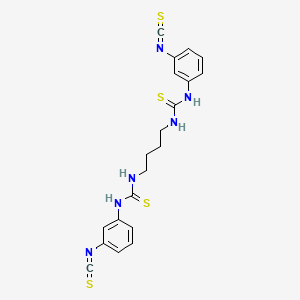
MRS 2578
描述
MRS 2578 是一种选择性和强效的 P2Y6 受体拮抗剂,P2Y6 受体是一种嘌呤能受体,参与各种生理过程。 该化合物因其在抑制 P2Y6 受体方面的作用而得到广泛研究,使其成为科学研究中宝贵的工具,特别是在免疫学、神经生物学和病毒学领域 .
科学研究应用
MRS 2578 具有广泛的科学研究应用,包括:
免疫学: 它用于研究 P2Y6 受体在免疫细胞信号传导和炎症中的作用。
神经生物学: this compound 用于研究 P2Y6 受体在神经炎症和神经保护中的作用。
病毒学: 该化合物已被证明通过靶向人类 ADP-核糖糖基水解酶 MacroD1 抑制 α 病毒的复制,MacroD1 参与病毒 RNA 复制.
作用机制
MRS 2578 通过选择性结合并抑制 P2Y6 受体发挥其作用。该受体是一种 G 蛋白偶联受体,介导各种生理反应,包括炎症、免疫细胞活化和神经传递。 通过阻断 P2Y6 受体,this compound 可以调节这些反应,从而导致其在各种生物系统中观察到的效应 .
生化分析
Biochemical Properties
MRS 2578 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary targets is the P2Y6 nucleotide receptor, where it acts as an antagonist with an IC50 value of 37 nM . This interaction inhibits the receptor’s activity, thereby modulating various downstream signaling pathways. Additionally, this compound has been shown to inhibit the binding of ADP-ribose glycohydrolase MacroD1, which is involved in ADP-ribose-mediated signaling . This inhibition affects the replication of certain viruses, such as alphaviruses, by targeting the viral RNA replication stage .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuroblastoma cells, this compound elicits cytoprotective functionality and prevents dopaminergic neuron death under both in vitro and in vivo conditions . It also protects microglia by delaying lipopolysaccharide-induced death . Furthermore, this compound inhibits neutrophil activation and the formation of neutrophil extracellular traps (NETs) induced by monosodium urate crystals, which are associated with gout . This inhibition is mediated through the P2Y6/store-operated calcium entry/IL-8 axis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules and subsequent modulation of their activities. As an antagonist of the P2Y6 nucleotide receptor, this compound inhibits the receptor’s activity, thereby preventing the activation of downstream signaling pathways . This inhibition affects various cellular processes, including inflammation and immune responses. Additionally, this compound targets the human ADP-ribose glycohydrolase MacroD1, inhibiting its binding to poly(ADP-ribose) and several signaling proteins . This inhibition disrupts the replication of certain viruses, such as alphaviruses, by targeting the viral RNA replication stage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1 over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits the P2Y6 nucleotide receptor and exhibits cytoprotective functionality in neuroblastoma cells . At higher dosages, this compound may exhibit toxic or adverse effects, particularly in animal models of Parkinson’s disease . These threshold effects highlight the importance of carefully determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1 By inhibiting these targets, this compound modulates various biochemical reactions and signaling pathways
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules. Studies have shown that this compound is effectively transported to target sites, where it exerts its inhibitory effects on the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1 .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, such as the P2Y6 nucleotide receptor and ADP-ribose glycohydrolase MacroD1, to exert its inhibitory effects .
准备方法
合成路线和反应条件
MRS 2578 的合成涉及多个步骤,从核心结构的制备开始,然后引入对其活性必不可少的官能团。关键步骤包括:
核心结构的形成: 这涉及在受控条件下使适当的起始原料反应,以形成分子的中心支架。
官能团的引入: 通过反应(例如亲核取代、氧化或还原)引入特定的官能团,具体取决于所需的化学性质。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率、成本效益和环境可持续性进行了优化。关键考虑因素包括:
反应放大: 确保反应可以在大规模上进行,而不会影响产量或纯度。
工艺优化: 微调反应条件,例如温度、压力和溶剂选择,以最大限度地提高效率。
质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和纯度.
化学反应分析
反应类型
MRS 2578 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以引入或修饰官能团。
还原: 还原反应可用于改变分子中某些原子的氧化态。
常用试剂和条件
氧化剂: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化反应可能产生羟基化的衍生物,而还原反应可能产生脱氧的化合物 .
相似化合物的比较
与其他类似化合物相比,MRS 2578 在 P2Y6 受体的选择性和效力方面具有独特性。一些类似化合物包括:
MRS 2365: P2Y1 受体的选择性激动剂。
MRS 2179: P2Y1 受体的选择性拮抗剂。
MRS 2500: P2Y1 受体的选择性拮抗剂。
与这些化合物相比,this compound 对 P2Y6 受体表现出更高的选择性,使其成为研究该受体特异功能的宝贵工具,而不会对其他嘌呤能受体产生脱靶效应 .
属性
IUPAC Name |
1-(3-isothiocyanatophenyl)-3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNRGHTJPFMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582027 | |
| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711019-86-2 | |
| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Di[3-(3-isothiocyanatophenyl)thioureido] butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MRS2578?
A1: MRS2578 acts as a selective antagonist of the P2Y6 receptor, a G protein-coupled receptor primarily activated by uridine nucleotides like UDP. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does MRS2578 binding to P2Y6 affect downstream signaling pathways?
A2: By antagonizing P2Y6, MRS2578 disrupts downstream signaling cascades typically initiated by UDP binding. These cascades can include phospholipase C activation, intracellular calcium mobilization, and activation of protein kinases like ERK1/2, p38 MAPK, and NF-κB, depending on the cell type and context. [, , , , , , , , , , ]
Q3: Are there any reported off-target effects of MRS2578?
A3: While MRS2578 is generally considered a selective P2Y6 antagonist, some studies suggest potential interactions with other P2Y receptor subtypes, particularly at higher concentrations. For instance, it has shown partial inhibition of ADP-induced calcium responses in THP-1 monocytes, potentially involving P2Y12. [] Additionally, it demonstrated some inhibition of contractions induced by KCl in rat intrapulmonary arteries at higher concentrations. []
Q4: What are the functional consequences of P2Y6 antagonism by MRS2578 in different cell types?
A4: The effects of MRS2578 vary depending on the cell type and physiological context. For example, it inhibits:* Microglial activation and phagocytosis: Reducing neuronal loss in models of Parkinson’s disease and other neurodegenerative conditions. [, , ]* Inflammatory responses in airway epithelial cells: Attenuating allergic airway inflammation and remodeling in animal models. []* Proliferation and migration of cancer cells: Impeding breast cancer metastasis in vitro and in vivo. []* Pro-inflammatory cytokine production: Reducing IL-8 release from monocytes and intestinal epithelial cells exposed to bacterial toxins. [, ]
Q5: What is the molecular formula and weight of MRS2578?
A5: The molecular formula of MRS2578 is C22H22N6S4. Its molecular weight is 498.72 g/mol.
Q6: What in vitro models have been used to study the effects of MRS2578?
A7: Various cell lines, including human umbilical vein endothelial cells (HUVECs), murine C2C12 myotubes, 3T3-L1 adipocytes, human keratinocytes (HaCaT), human colon carcinoma cells (Caco-2 and HT-29), and neuronal SH-SY5Y cells, have been utilized. [, , , , , , ]
Q7: What animal models have been employed to investigate the in vivo activity of MRS2578?
A8: Mouse models of allergic airway inflammation, a rat model of collagen-induced arthritis, a mouse model of abdominal aortic aneurysms, and rat models of neuropathic pain and Parkinson’s disease have been used. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


